molecular formula C9H9Cl2NO2S B2580793 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide CAS No. 28298-45-5

3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Cat. No.: B2580793
CAS No.: 28298-45-5
M. Wt: 266.14
InChI Key: GOQAJAKAROYQLC-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C9H9Cl2NO2S and a molecular weight of 266.14 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, an allyl group (prop-2-en-1-yl) attached to the nitrogen atom, and a sulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3,4-dichlorobenzenesulfonyl chloride+allylamineThis compound+HCl\text{3,4-dichlorobenzenesulfonyl chloride} + \text{allylamine} \rightarrow \text{this compound} + \text{HCl} 3,4-dichlorobenzenesulfonyl chloride+allylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and by-products, and optimizing reaction conditions for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.

    Oxidation and reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.

    Addition reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Substituted benzene derivatives.

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

Scientific Research Applications

3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The allyl group may also participate in covalent bonding with nucleophilic sites on proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    3,4-dichlorobenzenesulfonamide: Lacks the allyl group, making it less reactive in certain chemical reactions.

    N-allylbenzenesulfonamide: Lacks the chlorine substituents, affecting its electronic properties and reactivity.

Uniqueness

3,4-dichloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is unique due to the combination of chlorine substituents and an allyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-dichloro-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h2-4,6,12H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQAJAKAROYQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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